molecular formula C15H24N2 B2613391 3,3-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-2-amine CAS No. 953898-10-7

3,3-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-2-amine

Cat. No. B2613391
CAS RN: 953898-10-7
M. Wt: 232.371
InChI Key: CVAAGXPJOVJPNL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • InChI Code : .

Scientific Research Applications

Hemostatic Properties and Blood Coagulation

3,3-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-2-amine and its derivatives have been studied for their impact on blood coagulation. In research conducted by Limanskii et al. (2009), a series of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides were synthesized and tested for their hemostatic properties. The compounds demonstrated significant hemostatic activity, with certain compounds having radicals such as morpholine and 2-(3,4-dimethoxyphenyl)ethylamine, which reduced blood coagulation time by 14–16% Limanskii et al., 2009.

Antifungal Activity

Another aspect of the compound's application is its antifungal properties. Surikova et al. (2010) synthesized amides and hydrazides of 2-oxo-3-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-idene)propanoic acid and evaluated their antifungal activity against Candida albicans. Notably, the amide with a thymol radical was particularly effective, showing activity at a concentration of 125 μg/ml Surikova et al., 2010.

Synthesis of Natural Product Analogues

The compound is also significant in the synthesis of structures related to natural products. Zhu et al. (2018) detailed a process where amines such as 1,2,3,4-tetrahydroisoquinoline, through redox-neutral annulations with 2-(2-oxoethyl)malonates, lead to structures akin to natural products like crispine A and harmicine Zhu et al., 2018.

Catalytic Enantioselective Synthesis

The compound is utilized in catalytic enantioselective synthesis. Chen et al. (2013) described a one-pot multicomponent transformation process using 1,2,3,4-tetrahydroisoquinolines to form tetrahydroisoquinolines bearing a C4 stereocenter. This synthesis approach contributes to the production of complex molecules like spermidine alkaloids Chen et al., 2013.

Structural Studies and Coordination Chemistry

The compound also finds applications in structural studies and coordination chemistry. Sokol et al. (2002) synthesized and performed X-ray diffraction analysis, IR, and electronic absorption spectroscopy on 1-(cyano[benzimidazole-2-yl])methylene-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline. The compound's structural insights offer valuable information for understanding molecular interactions and designing complex chemical systems Sokol et al., 2002.

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-15(2,3)14(16)11-17-9-8-12-6-4-5-7-13(12)10-17/h4-7,14H,8-11,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAAGXPJOVJPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN1CCC2=CC=CC=C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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